ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and material science. The compound's unique structure makes it an intriguing subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate typically involves multiple steps:
Starting Materials:
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol
Ethyl chloroformate
Piperazine
3-chloropropanesulfonyl chloride
Reaction Steps:
Step 1: Protection of the benzofuran alcohol group via reaction with ethyl chloroformate, forming an ethyl carbonate intermediate.
Step 2: Nucleophilic substitution reaction between the protected benzofuran intermediate and piperazine to introduce the piperazine moiety.
Step 3: Attachment of the propanesulfonyl group to the piperazine derivative through a nucleophilic substitution reaction with 3-chloropropanesulfonyl chloride, resulting in the final compound.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Process conditions such as temperature, pressure, and solvent choice are fine-tuned to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidative reactions, particularly at the benzofuran ring, using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may target the sulfonyl group, using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially on the piperazine ring and the propanesulfonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane, and acetonitrile.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted piperazine and benzofuran derivatives.
Scientific Research Applications
Ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate has a plethora of applications:
Chemistry: Used as a building block for more complex molecules, particularly in the synthesis of novel heterocyclic compounds.
Biology: Studied for its potential activity in biochemical assays, particularly those involving enzyme inhibition.
Medicine: Investigated for its pharmacological properties, including potential anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of materials with specific optical and electronic properties, such as advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through various molecular pathways:
Target Proteins: It may interact with enzymes or receptors, altering their activity.
Pathways: The benzofuran moiety can modulate pathways associated with oxidative stress and inflammation, while the piperazine sulfonyl group might influence neurotransmitter systems.
Comparison with Similar Compounds
Compared to similar compounds, ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate stands out due to its unique combination of functional groups that confer distinct chemical and biological properties. Similar Compounds:
2,2-Dimethyl-2,3-dihydro-1-benzofuran derivatives
Piperazine sulfonyl compounds
Carboxylate esters with aromatic substituents
Properties
IUPAC Name |
ethyl 4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6S/c1-4-26-19(23)21-9-11-22(12-10-21)29(24,25)14-6-13-27-17-8-5-7-16-15-20(2,3)28-18(16)17/h5,7-8H,4,6,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDMTUHCQWYIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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